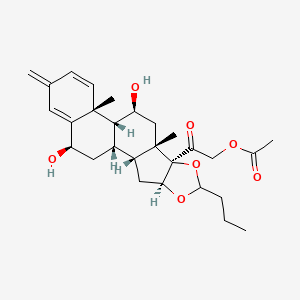

6beta-Hydroxy 21-Acetyloxy Budesonide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6: is a synthetic glucocorticoid, a derivative of budesonide, which is widely used in the treatment of various inflammatory conditions. This compound is characterized by its unique chemical structure, which includes hydroxyl and acetyloxy functional groups. It is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of glucocorticoids.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6 typically involves multiple steps, starting from a suitable steroid precursor. The process includes hydroxylation and acetylation reactions. One common method involves the hydroxylation of budesonide at the 6beta position, followed by acetylation at the 21 position. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.

Industrial Production Methods: Industrial production of 6 may involve continuous flow processes, which offer advantages in terms of efficiency and scalability. These processes optimize parameters such as flow rate, temperature, and residence time to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 6 undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 6beta position can yield a ketone, while reduction of this ketone can regenerate the hydroxyl group.

Aplicaciones Científicas De Investigación

6 has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry to study the behavior of glucocorticoids.

Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cellular processes.

Medicine: Utilized in pharmacological research to understand the metabolism and action of glucocorticoids in the human body.

Industry: Applied in the development of new glucocorticoid-based therapies and formulations

Mecanismo De Acción

The mechanism of action of 6 involves binding to the glucocorticoid receptor, which mediates changes in gene expression. This binding leads to a decrease in vasodilation and permeability of capillaries, as well as a reduction in leukocyte migration to sites of inflammation. These effects contribute to its anti-inflammatory properties .

Comparación Con Compuestos Similares

Budesonide: The parent compound, widely used in clinical settings.

6beta-Hydroxy Budesonide: A closely related compound with similar pharmacological properties.

21-Acetyloxy Budesonide: Another derivative with distinct functional groups.

Uniqueness: 6 is unique due to the presence of both hydroxyl and acetyloxy groups, which may confer specific pharmacokinetic and pharmacodynamic properties. This uniqueness makes it valuable for research purposes, particularly in understanding the structure-activity relationships of glucocorticoids .

Actividad Biológica

The compound "6," specifically identified as 6-shogaol , is a bioactive compound derived from ginger, known for its extensive pharmacological properties. This article delves into the biological activity of 6-shogaol, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

6-shogaol is characterized by its electrophilic α,β-unsaturated carbonyl moiety, which plays a crucial role in its biological interactions. The compound exhibits various substituents that enhance its reactivity and bioactivity.

Anticancer Properties

Numerous studies have documented the anticancer effects of 6-shogaol:

-

Mechanism of Action : 6-shogaol induces apoptosis in cancer cells through several pathways:

- Inhibition of the AKT/mTOR signaling pathway, leading to autophagy in non-small cell lung cancer (A-549) cells .

- Activation of peroxisome proliferator-activated receptor γ (PPARγ), inhibiting proliferation in breast and colon cancer cells .

- Suppression of matrix metalloproteinase-9 expression, reducing invasion in breast cancer cells via NFκB pathway blockade .

- Potency Comparisons : Research indicates that 6-shogaol has a higher antiproliferative potency compared to its precursor, gingerol, against human lung and colon cancer cells .

Neuroprotective Effects

Recent findings suggest that 6-shogaol protects dopaminergic neurons in models of Parkinson's disease by inhibiting neuroinflammation . This neuroprotective effect underscores its potential as a therapeutic agent for neurodegenerative diseases.

Anti-inflammatory and Antioxidant Activities

6-shogaol exhibits significant anti-inflammatory properties by modulating inflammatory pathways. It has been shown to reduce pro-inflammatory cytokines and oxidative stress markers, contributing to its antioxidant effects .

Case Study 1: In Vitro Analysis of Anticancer Activity

In a controlled laboratory setting, researchers evaluated the effects of 6-shogaol on various cancer cell lines. The study revealed that treatment with 6-shogaol resulted in:

- IC50 Values : Ranging from 6.92 to 8.99 μM across different cell lines.

- Apoptotic Induction : Enhanced apoptosis rates were observed, with significant alterations in anti-apoptotic protein levels leading to mitochondrial dysfunction .

Case Study 2: Neuroprotective Mechanisms

A study investigating the neuroprotective effects of 6-shogaol demonstrated that:

- Reduction in Neuroinflammation : Treatment with 6-shogaol significantly decreased levels of inflammatory markers in dopaminergic neuron cultures.

- Cell Viability : Enhanced cell viability was noted in treated cultures compared to controls exposed to neurotoxic agents .

Data Summary

Propiedades

IUPAC Name |

[2-[(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-9,13-dimethyl-16-methylidene-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O7/c1-6-7-24-34-23-12-18-17-11-20(30)19-10-15(2)8-9-26(19,4)25(17)21(31)13-27(18,5)28(23,35-24)22(32)14-33-16(3)29/h8-10,17-18,20-21,23-25,30-31H,2,6-7,11-14H2,1,3-5H3/t17-,18+,20+,21-,23-,24?,25-,26-,27-,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJWVUUEPVHQRD-DIMDHKEBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CC(C5=CC(=C)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1O[C@H]2C[C@@H]3[C@@H]4C[C@H](C5=CC(=C)C=C[C@@]5([C@@H]4[C@H](C[C@@]3([C@]2(O1)C(=O)COC(=O)C)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.